molecular formula C19H14N4O2S B2417158 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine CAS No. 896295-72-0

6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B2417158
CAS No.: 896295-72-0
M. Wt: 362.41
InChI Key: UTEJUAOLEDMRCT-UHFFFAOYSA-N
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Description

6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrobenzyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-nitrobenzyl chloride with a thiol derivative can form the thioether linkage, followed by cyclization with a suitable pyridazine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Properties

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-23(25)16-8-4-5-14(11-16)13-26-19-10-9-18-20-17(12-22(18)21-19)15-6-2-1-3-7-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEJUAOLEDMRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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